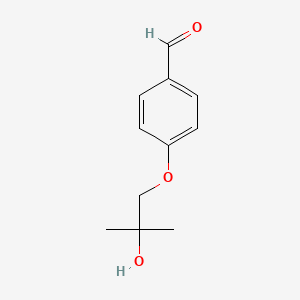

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde

カタログ番号 B2440579

CAS番号:

1107662-91-8

分子量: 194.23

InChIキー: FZHKKTZOFJCORX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” is a chemical compound with the CAS Number: 1107662-91-8 . It has a molecular weight of 194.23 and is typically available in powder form .

Synthesis Analysis

The synthesis of “this compound” involves the use of 4-hydroxybenzaldehyde, 1-chloro-2-methyl-2-propanol, and sodium carbonate . The mixture is initially charged in dry DMF and stirred under reflux for 24 hours . After cooling to room temperature, ethyl acetate and saturated aqueous sodium bicarbonate solution are added . The phases are separated, and the organic phase is dried over magnesium sulfate . After removal of the solvent, the residue is purified by column chromatography on silica gel 60 .Molecular Structure Analysis

The molecular formula of “this compound” is C11H14O3 . The InChI Code is 1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include reflux and cooling processes . The reaction conditions involve the use of sodium carbonate in N,N-dimethyl-formamide .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The boiling point and other physical properties are not explicitly mentioned in the search results.科学的研究の応用

Synthesis and Characterization

- Azo-Benzoic Acid Derivatives Synthesis: 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid and its precursors, including 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes, were synthesized and characterized using NMR, UV-VIS, IR spectroscopy, and density functional theory methods (Baul et al., 2009).

Photocatalytic Systems

- Selective Oxidation in Photocatalysis: The compound was investigated in the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system, demonstrating its potential in photocatalytic applications (Marotta et al., 2011).

Organic Synthesis and Linkers

- Linkers for Solid Phase Organic Synthesis: 4-hydroxybenzaldehyde derivatives were used as linkers in solid phase organic synthesis, showcasing the compound's utility in the synthesis of secondary amides (Swayze, 1997).

Synthesis of Derivatives

- Synthesis of Trimethoxy Benzaldehyde: A method for synthesizing 3,4,5-trimethoxy benzaldehyde from p-hydroxy benzaldehyde, involving multiple reaction steps including bromination and methylation, was developed (Feng, 2002).

Fluorescent Chemosensors

- pH-Sensitive Chemosensors: Compounds derived from 4-methyl-2,6-diformylphenol, similar in structure to 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde, were developed as fluorescent chemosensors for pH, able to differentiate between normal cells and cancer cells (Dhawa et al., 2020).

Optical and Thermal Properties

- Aluminum and Zinc Complexes: The compound was involved in the synthesis of aluminum and zinc complexes, with an analysis of their spectroscopic, thermal, and optical properties (Barberis & Mikroyannidis, 2006).

Protection of Hydroxyl Groups

- Regioselective Hydroxyl Protection: The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was achieved with different protecting groups, demonstrating a key synthetic application (Plourde & Spaetzel, 2002).

Sensing of Ions

- Ion Sensing in Aqueous Medium: A half-condensed Schiff base platform was developed for sensing Zn2+ and H2PO4- ions in an aqueous medium, utilizing a compound structurally similar to this compound (Chakraborty et al., 2020).

Copolymer Synthesis

- Copolymerization Studies: 3-Methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde, a derivative, was utilized in copolymerization studies with methyl methacrylate, highlighting its role in polymer chemistry (Sreedhar & Satyanarayana, 1994).

Synthesis of Tetralin-6-ol

- Synthesis of Tetralin-6-ol: An alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol was developed, using 3-hydroxy-4-methoxy-benzaldehyde as a starting material (Banerjee et al., 2013).

Synthesis of Benzaldehyde Derivatives

- Scalable Synthesis of Benzaldehyde Derivatives: A new method for scalable preparation of 4-Benzyloxyl-2-hydroxyl benzaldehyde was developed, showcasing the compound's utility in large-scale synthesis (Sun Gui-fa, 2012).

特性

IUPAC Name |

4-(2-hydroxy-2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHKKTZOFJCORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

5.00 g (40.94 mmol) of 4-hydroxybenzaldehyde, 4.44 g (40.94 mmol) of 1-chloro-2-methyl-2-propanol and 6.08 g (57.32 mmol) of sodium carbonate are initially charged in 50 ml of dry DMF and stirred under reflux for 24 h. After cooling to RT, 20 ml of ethyl acetate and 20 ml of sat. aqueous sodium bicarbonate solution are added. The phases are separated, and the organic phase is dried over magnesium sulfate. After removal of the solvent, the residue is purified by column chromatography on silica gel 60 (mobile phase gradient: cyclohexane/ethyl acetate 5:1→1:1). This gives a reddish solid which is used without further purification for the subsequent step.

Synthesis routes and methods II

Procedure details

5 g (40.94 mmol) of 4-hydroxybenzaldehyde were initially charged in 50 ml of DMF. 4.45 g (40.94 mmol) of 1-chloro-2-methylpropan-2-ol and 6.08 g (57.32 mmol) of sodium carbonate were added, and the mixture was then stirred at 130° C. overnight. Saturated aqueous sodium bicarbonate solution/ethyl acetate were added to the reaction mixture. The precipitate was filtered off and discarded. The two phases were separated from one another, and the aqueous phase was extracted three times with ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated using a rotary evaporator. The residue was purified by column chromatography on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 5/1→1/2).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440499.png)

![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)

![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)

![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)

![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)

![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)